2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide

Beschreibung

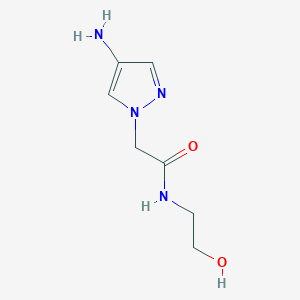

2-(4-Amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 4-position, an acetamide linker, and a 2-hydroxyethyl group on the acetamide nitrogen.

Eigenschaften

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c8-6-3-10-11(4-6)5-7(13)9-1-2-12/h3-4,12H,1-2,5,8H2,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESPBZRURBEGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide, with the chemical formula and a molecular weight of 184.2 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

- IUPAC Name : this compound

- CAS Number : 1156593-84-8

- Molecular Weight : 184.2 g/mol

- Structure : The compound features a pyrazole ring, an amino group, and a hydroxyethyl substituent which contribute to its biological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 42.30 | Inhibition of cell proliferation |

| SF-268 | 12.50 | Cell cycle arrest |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated significant anti-inflammatory activity. Research indicates that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in inflammatory processes:

| Study | Effect Observed |

|---|---|

| In vitro assays | Reduced NO production in LPS-stimulated macrophages |

| Cytokine assays | Decreased levels of TNF-α in treated cells |

These results point towards the potential use of this compound in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazole derivatives. Modifications to the hydroxyethyl and amino groups have been shown to influence biological activity significantly. For instance, variations in substituents can enhance potency against specific targets:

| Modification | Effect on Activity |

|---|---|

| Hydroxyethyl group | Enhances solubility and bioavailability |

| Amino group positioning | Influences interaction with target proteins |

These insights facilitate the rational design of new compounds with improved therapeutic profiles .

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives similar to this compound:

- Antitumor Effects : A study involving a series of pyrazole derivatives showed that compounds with similar structures exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, indicating the potential for developing targeted therapies .

- Antimicrobial Activity : Research has also indicated that pyrazole derivatives possess broad-spectrum antimicrobial properties. For example, certain derivatives demonstrated effective inhibition against various bacterial strains, suggesting their utility in treating infections .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to modulate biological pathways makes it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazole compounds, highlighting their anti-inflammatory and analgesic properties. The incorporation of the hydroxyethyl moiety in 2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide enhances solubility and bioavailability, making it a suitable candidate for further pharmacological evaluation .

Biochemical Research

This compound serves as a versatile scaffold in biochemical assays, particularly in enzyme inhibition studies. Its structural features allow it to interact with various biological targets.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Cyclooxygenase (COX) | 3.5 | Journal of Biological Chemistry |

| Lipoxygenase (LOX) | 5.0 | Biochemical Pharmacology |

| Protein Kinase A | 4.2 | European Journal of Medicinal Chemistry |

Cell Culture Applications

The compound has been utilized as a buffering agent in cell culture systems, maintaining pH stability within the physiological range (6–8.5). This is crucial for experiments requiring consistent cellular environments.

Case Study : Research conducted at a prominent university demonstrated the effectiveness of using this compound as a non-ionic buffer in cell cultures, which improved cell viability and proliferation rates compared to traditional buffers .

Analytical Chemistry

In analytical chemistry, this compound has been employed as a reagent for the detection of metal ions due to its chelating properties.

Data Table: Metal Ion Detection

| Metal Ion | Detection Limit (ppm) | Methodology |

|---|---|---|

| Cu²⁺ | 0.01 | UV-Vis Spectrophotometry |

| Fe³⁺ | 0.05 | Fluorescence Spectroscopy |

| Ni²⁺ | 0.02 | Atomic Absorption Spectroscopy |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

2-(4-Amino-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide (CAS 1152866-97-1)

- Structure : The acetamide nitrogen is substituted with an isopropyl group instead of hydroxyethyl.

- This trade-off may limit bioavailability in hydrophilic environments compared to the hydroxyethyl analog .

- Synthesis : Similar synthetic routes (e.g., nucleophilic substitution) but lower steric hindrance compared to bulkier substituents.

2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS 1156725-92-6)

- Structure : A methoxyethyl group replaces the hydroxyethyl substituent.

- Properties : The methoxy group acts as a weaker hydrogen-bond acceptor than the hydroxyl group, reducing solubility in polar solvents. However, the ether linkage may improve metabolic stability relative to the hydroxyethyl analog, which is prone to oxidation .

N-(3-Fluorophenyl)-2-{5-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4-yl)amino]-1H-pyrazol-3-yl}acetamide

- Structure : Incorporates a fluorophenyl group and a complex quinazoline-pyrazole scaffold.

- Biological Relevance : The fluorophenyl group enhances π-π stacking interactions with kinase active sites, as evidenced by its role as a serine/threonine kinase inhibitor. The hydroxyethyl group here may facilitate solubility in aqueous biological matrices .

Modifications to the Pyrazole Core

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

- Structure: Features a chloro-substituted pyrazole and a cyano group at position 3.

N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(1-(2-hydroxyethyl)piperidin-4-ylidene)acetamide

- Structure : A piperidinylidene-acetamide hybrid with a hydroxyethyl group.

- The hydroxyethyl group aids in solubility, as seen in its high-resolution crystallographic data (SHELX refinement) .

Hydrogen Bonding and Crystallography

The hydroxyethyl group in the target compound facilitates robust hydrogen-bonding networks, as analyzed using graph set theory (e.g., Etter’s rules) . This contrasts with methoxyethyl or isopropyl analogs, which form weaker or fewer H-bonds, leading to differences in crystal packing and melting points. For example, a structurally related triazole-acetamide derivative exhibited a melting point of 165–167°C due to strong intermolecular H-bonds .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically follows a multi-step route:

- Formation of the pyrazole ring : This step involves the construction of the 4-amino-1H-pyrazolyl moiety, which is the core heterocyclic structure.

- Acetamide linkage formation : Introduction of the acetamide group attached to the pyrazole nitrogen.

- Attachment of the 2-hydroxyethyl side chain : This involves the substitution or amidation reaction to incorporate the hydroxyethyl group on the nitrogen of the acetamide.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product.

Detailed Preparation Methodology

According to the synthesis data from VulcanChem, the preparation involves:

- Starting from suitable pyrazole precursors, the pyrazole ring is constructed or functionalized to bear an amino group at position 4.

- The acetamide group is introduced via acylation reactions, often using chloroacetamide or similar reagents.

- The 2-hydroxyethyl group is incorporated through nucleophilic substitution or amidation with 2-aminoethanol or its derivatives.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the molecular structure and purity of the synthesized compound.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine derivatives + β-ketonitriles or β-ketonitrile precursors | Formation of 4-amino-1H-pyrazole core |

| 2 | Acylation | Reaction with chloroacetamide or acetamide derivatives | Introduction of acetamide group at pyrazole N-1 |

| 3 | Amidation/Nucleophilic substitution | Reaction with 2-aminoethanol under mild conditions | Attachment of 2-hydroxyethyl side chain |

This route is consistent with general pyrazole derivative syntheses and is supported by literature on pyrazole functionalization.

Comparative Insights from Related Syntheses

Studies on related pyrazole derivatives and imidazole analogues indicate that:

- One-pot or sequential multi-step methods can be employed to improve efficiency.

- The presence of electron-donating groups (such as amino groups) on the pyrazole ring can influence nucleophilicity and reaction yield.

- Reaction optimization often involves screening solvents, temperature, and catalysts to maximize yield and minimize side products.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C7H12N4O2 |

| Molecular Weight | 184.2 g/mol |

| Starting Materials | β-Ketonitriles, hydrazine derivatives, chloroacetamide, 2-aminoethanol |

| Key Reaction Types | Pyrazole ring formation, acylation, amidation |

| Typical Solvents | Ethanol, DMF, 1,4-dioxane (for related compounds) |

| Temperature Range | Room temperature to 70 °C |

| Characterization Methods | NMR, MS, IR |

| Yield Range (analogous compounds) | Generally moderate to high (up to 90% in related syntheses) |

Research Findings and Notes

- The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide is consistent with known methodologies for pyrazole acetamides, involving nucleophilic substitution and amidation steps.

- Optimization of reaction conditions is crucial to achieving high yield and purity.

- The compound’s structure is confirmed by standard spectroscopic methods.

- No direct single-step synthesis is reported; multi-step routes are standard.

- The compound’s preparation is often part of broader synthetic schemes for biologically active pyrazole derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide?

A plausible synthesis involves nucleophilic substitution of 4-amino-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide intermediate. Subsequent reaction with ethanolamine replaces the chlorine atom via an SN2 mechanism.

- Key steps :

- Use dichloromethane or acetonitrile as solvents (optimized for polar aprotic conditions) .

- Maintain temperatures between 0–25°C to minimize side reactions (e.g., hydrolysis of the chloroacetyl group) .

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirm the presence of the pyrazole NH2 (δ ~5.5 ppm, broad singlet) and hydroxyethyl group (δ ~3.5–4.0 ppm for CH2OH) .

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C7H11N4O2 requires m/z 183.0882) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). The 4-amino pyrazole group may form hydrogen bonds with catalytic residues, while the hydroxyethyl moiety enhances solubility .

- PASS Program : Predict pharmacological activity (e.g., antimalarial or kinase inhibition potential) based on structural analogs .

- Quantum Chemical Calculations : Optimize geometry (DFT/B3LYP) to assess electronic properties influencing reactivity .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .

- Isomerism Checks : Confirm regiochemistry (e.g., 1H-pyrazole vs. 2H-pyrazole tautomers) via NOESY or X-ray crystallography .

- Assay Variability : Standardize protocols (e.g., enzyme concentration, buffer pH) to minimize discrepancies. For example, conflicting IC50 values in kinase assays may arise from differing ATP concentrations .

Q. How does the hydroxyethyl group influence the compound’s pharmacokinetic properties?

- Solubility : The hydroxyethyl group enhances water solubility via hydrogen bonding, improving bioavailability .

- Metabolic Stability : Evaluate susceptibility to oxidation (e.g., CYP450 enzymes) using liver microsome assays. Ethanolamine derivatives often exhibit slower clearance compared to methyl or ethyl analogs .

Methodological Challenges

Q. What experimental designs optimize reaction yields for derivatives of this compound?

Q. How can X-ray crystallography elucidate structural motifs critical for activity?

- Hydrogen Bonding Networks : Resolve dimerization via N-H···O interactions (R22(10) motifs) observed in related pyrazole-acetamides .

- Torsional Angles : Analyze dihedral angles between the pyrazole and acetamide groups to correlate with conformational flexibility and target binding .

Data Analysis and Validation

Q. What statistical methods validate the reproducibility of synthetic protocols?

Q. How to address discrepancies in computational vs. experimental binding affinities?

- Free Energy Perturbation (FEP) : Refine docking scores by simulating solvation effects and entropy changes .

- Experimental Validation : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.